molecular formula C24H27N3O5 B11642821 (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11642821
M. Wt: 437.5 g/mol
InChI Key: FAMMZOFZBAARGY-ZHZULCJRSA-N
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Description

The compound (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-diketone under acidic or basic conditions.

    Substitution Reactions: The introduction of the diethylamino and methoxy groups can be achieved through nucleophilic substitution reactions. For instance, the diethylamino group can be introduced using diethylamine in the presence of a suitable catalyst.

    Aldol Condensation: The benzylidene moiety is introduced via an aldol condensation reaction between the methoxybenzaldehyde and the pyrimidine derivative.

    Final Assembly: The ethoxyphenyl group is incorporated through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding alkane.

    Substitution: The methoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Alkane derivatives of the benzylidene moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential anti-cancer and anti-inflammatory properties. The compound’s ability to inhibit specific enzymes involved in disease pathways is of particular interest.

Industry

Industrially, the compound is explored for its use in the development of new materials, such as organic semiconductors and dyes, due to its electronic properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds with active site residues, while the benzylidene moiety can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[4-(dimethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H27N3O5/c1-5-26(6-2)18-9-8-16(21(15-18)31-4)14-20-22(28)25-24(30)27(23(20)29)17-10-12-19(13-11-17)32-7-3/h8-15H,5-7H2,1-4H3,(H,25,28,30)/b20-14-

InChI Key

FAMMZOFZBAARGY-ZHZULCJRSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OCC)OC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OCC)OC

Origin of Product

United States

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